molecular formula C4H7N3OS B14691756 4(5H)-Thiazolone, 2-(1-methylhydrazino)- CAS No. 34544-69-9

4(5H)-Thiazolone, 2-(1-methylhydrazino)-

Cat. No.: B14691756
CAS No.: 34544-69-9
M. Wt: 145.19 g/mol
InChI Key: PIEAUKSLZUCGQX-UHFFFAOYSA-N
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Description

Contextualization of the Thiazolone Scaffold in Heterocyclic Chemistry

The thiazole (B1198619) ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. mdpi.com This fundamental structure is a component in numerous natural products, most notably Vitamin B1 (thiamine), and in a wide range of synthetic drugs. researchgate.net The reduced forms of thiazole, such as thiazolone, have also garnered significant interest for their synthetic versatility and biological relevance. scielo.br

The thiazolone scaffold, specifically the 4(5H)-thiazolone isomer, is characterized by a carbonyl group at the 4-position of the thiazoline (B8809763) ring. This structural feature imparts distinct chemical reactivity and allows for diverse substitutions at various positions on the ring. scielo.br The presence of nitrogen, sulfur, and a carbonyl group within the heterocyclic framework provides multiple sites for chemical modification, making thiazolones valuable intermediates in organic synthesis. researchgate.net Their importance is underscored by their presence in compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com

Table 1: Properties of the Thiazole Scaffold

PropertyDescription
Structure Five-membered heterocyclic ring containing one sulfur and one nitrogen atom.
Aromaticity The pi (π) electrons are delocalized, conferring aromatic properties and stability. mdpi.com
Reactivity The ring has multiple reactive positions suitable for various chemical reactions, including nucleophilic and electrophilic substitutions. mdpi.com
Biological Significance Core structure in many FDA-approved drugs, such as the anticancer agent Dasatinib and the antifungal Isavuconazole. nih.gov

Significance of the 2-(1-methylhydrazino)- Substitution Pattern in Thiazolone Frameworks

The introduction of a substituent at the 2-position of the thiazolone ring is a common strategy to modulate the molecule's properties. The 2-(1-methylhydrazino)- group is particularly noteworthy. Hydrazone derivatives, which can be readily formed from hydrazino-substituted heterocycles, are a class of compounds extensively studied for new drug development. nih.govnih.gov The azometine group (-NHN=CH-) inherent to hydrazones is a key pharmacophore associated with a broad range of biological activities. nih.gov

The 2-hydrazino moiety serves as a versatile synthetic handle. It can react with a wide variety of aldehydes and ketones to form a library of corresponding hydrazone derivatives. nih.govresearchgate.net This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in medicinal chemistry for optimizing lead compounds. researchgate.net For instance, research on 2-hydrazinyl-1,3-thiazole derivatives has shown that this substitution pattern is crucial for potent antifungal activity, with some compounds exhibiting greater efficacy than the reference drug fluconazole. nih.gov The methyl group on the hydrazine (B178648) moiety can further influence the compound's lipophilicity and steric profile, which are important factors for its interaction with biological targets.

Overview of Academic Research Trajectories for 4(5H)-Thiazolone, 2-(1-methylhydrazino)- and its Derivatives

While specific academic literature on 4(5H)-Thiazolone, 2-(1-methylhydrazino)- is limited, the research trajectories for its close derivatives are well-documented and provide insight into its potential applications. The primary focus of this research has been the synthesis of novel thiazole-hydrazone compounds and the evaluation of their biological activities.

Synthesis: The general synthetic route to 2-hydrazinyl-thiazole derivatives often involves a multi-step process. A common method is the Hantzsch thiazole synthesis, which involves the condensation of a thiosemicarbazide (B42300) or its derivative with an α-halocarbonyl compound. nih.govmdpi.com For example, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide has been reacted with α-halo-compounds to yield various 2-hydrazinyl-thiazole derivatives, including a 4(5H)-thiazolone structure. mdpi.com These synthetic strategies are adaptable, allowing for the creation of a diverse range of molecules for biological screening. nih.gov

Biological Evaluation: Research into the derivatives of 2-hydrazino-thiazolones has explored a variety of potential therapeutic applications. The most prominent areas of investigation include:

Antimicrobial Activity: Many studies have demonstrated the potent antibacterial and antifungal properties of thiazole-hydrazone compounds. mdpi.comnih.gov For instance, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown significant activity against pathogenic Candida albicans. nih.gov Similarly, other synthesized thiazole derivatives have exhibited efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com

Anticancer Activity: The thiazole scaffold is present in several clinical anticancer drugs. mdpi.com Research has shown that novel 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)thiazole derivatives possess significant cytotoxic activity against human carcinoma cell lines. researchgate.net The ability to easily modify the hydrazone moiety allows for the fine-tuning of cytotoxic potency. mdpi.com

The academic interest in this class of compounds stems from the synthetic accessibility of the thiazolone core and the proven biological relevance of the 2-hydrazone functional group. Future research is likely to continue exploring the synthesis of novel derivatives and expanding the scope of their biological evaluation to uncover new therapeutic leads.

Table 2: Investigated Biological Activities of 2-Hydrazino-Thiazole Derivatives

Biological ActivityResearch Findings
Antifungal Derivatives showed promising inhibitory activity against Candida species, with some exhibiting lower Minimum Inhibitory Concentration (MIC) values than fluconazole. nih.govresearchgate.net
Antibacterial Compounds have demonstrated effectiveness against multidrug-resistant strains of S. aureus and E. faecalis. mdpi.comnih.gov
Anticancer Certain derivatives displayed significant cytotoxic effects on liver, colorectal, and breast carcinoma cell lines. mdpi.comresearchgate.net
Anticonvulsant Thiazole-containing compounds have been tested for anticonvulsant effectiveness in various models. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34544-69-9

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

2-[amino(methyl)amino]-1,3-thiazol-4-one

InChI

InChI=1S/C4H7N3OS/c1-7(5)4-6-3(8)2-9-4/h2,5H2,1H3

InChI Key

PIEAUKSLZUCGQX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC(=O)CS1)N

Origin of Product

United States

Synthetic Methodologies for 4 5h Thiazolone, 2 1 Methylhydrazino and Its Derivatives

Advanced Synthetic Approaches for Chiral Thiazolone Derivatives

Asymmetric Catalysis in Thiazolone Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds, and its application to 4(5H)-thiazolone derivatives has yielded significant advancements. nih.govbeilstein-journals.org In this context, 4(5H)-thiazolones often act as pronucleophiles, which are molecules that can be converted into nucleophiles under catalytic conditions. beilstein-journals.org The acidic proton at the C5 position allows for deprotonation by a chiral catalyst, creating a chiral enolate that can then react with various electrophiles in a stereocontrolled manner.

Both organocatalysis and metal catalysis have been successfully employed. Chiral bifunctional organocatalysts, such as those based on ureidopeptides or cinchona alkaloids, have proven effective in promoting reactions like Michael additions of thiazolones to nitroalkenes. ehu.es These catalysts typically possess both a Brønsted base site (e.g., a tertiary amine) to deprotonate the thiazolone and a hydrogen-bond donor site (e.g., urea (B33335) or thiourea) to activate the electrophile and control the orientation of the reactants in the transition state. This dual activation model is key to achieving high levels of diastereo- and enantioselectivity. ehu.es

For instance, the conjugate addition of 5-substituted 2-aryl-4(5H)-thiazolones to nitroolefins, mediated by a bifunctional ureidopeptide-based Brønsted base catalyst, produces adducts with two adjacent stereocenters in high yields and with excellent stereocontrol. ehu.es Similarly, dipeptide-based multifunctional Brønsted base organocatalysts have been developed for the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes, providing access to complex chiral 1,4-sulfur bridged piperidinone structures.

The table below summarizes representative examples of asymmetric catalytic reactions involving the 4(5H)-thiazolone core.

Table 1: Asymmetric Catalytic Reactions in Thiazolone Derivative Synthesis This table is interactive. Click on the headers to sort the data.

Reaction Type Catalyst Type Electrophile Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
Michael Addition Ureidopeptide Brønsted Base Nitroalkenes Up to 95:5 Up to 97% ehu.es
[4+2] Annulation Dipeptide Brønsted Base Nitroalkenes >20:1 Up to 99%
Michael Addition Bifunctional Aminothiourea 3-Chloroxindoles Up to 9.4:1 Up to 93%

Construction of Thiazolone Derivatives with Adjacent Chiral Centers

The synthesis of molecules with multiple, well-defined stereocenters is a significant challenge in organic chemistry. For 4(5H)-thiazolone derivatives, the creation of adjacent chiral centers is of particular interest as it introduces complex three-dimensional features that can profoundly influence biological activity. A key strategy for achieving this is through reactions that form two stereocenters in a single, highly controlled step.

A notable advancement in this area is the copper-catalyzed remote asymmetric yne-allylic substitution of yne-allylic esters with thiazolones. rsc.orgrsc.org This methodology allows for the highly diastereo- and enantioselective construction of thiazolone derivatives bearing adjacent chiral centers. rsc.org The reaction's selectivity is a significant achievement, given the difficulty of controlling multiple stereochemical outcomes simultaneously. rsc.org This copper-catalyzed approach provides a direct route to complex molecular architectures that hold potential pharmaceutical relevance. rsc.org The success of this strategy highlights the utility of remote functionalization and the power of copper catalysis in asymmetric synthesis. rsc.org

The general approach involves the reaction of a 4(5H)-thiazolone nucleophile with a yne-allylic ester in the presence of a chiral copper catalyst. The catalyst system, typically comprising a copper(I) salt and a chiral ligand, orchestrates the formation of the new carbon-carbon bond with high fidelity, leading to products with excellent yields and stereoselectivities. The resulting products contain versatile functional groups, such as alkynes, which can be further elaborated to create a diverse library of complex chiral molecules. rsc.org

Below is a data table illustrating the outcomes of a copper-catalyzed asymmetric reaction for constructing thiazolone derivatives with adjacent stereocenters.

Table 2: Copper-Catalyzed Synthesis of Thiazolone Derivatives with Adjacent Chiral Centers This table is interactive. Click on the headers to sort the data.

Thiazolone Substrate Yne-allylic Ester Substrate Yield Diastereomeric Ratio (d.r.) Enantiomeric Ratio (e.r.) Reference
2-Phenyl-5-methyl-4(5H)-thiazolone Phenyl-substituted yne-allylic ester 95% 95:5 96.5:3.5 rsc.org
2-Phenyl-5-ethyl-4(5H)-thiazolone Naphthyl-substituted yne-allylic ester 85% 94:6 97.8:2.2 rsc.org
2-(4-Chlorophenyl)-5-methyl-4(5H)-thiazolone Phenyl-substituted yne-allylic ester 92% 93:7 95.5:4.5 rsc.org

Reactivity and Transformations of 4 5h Thiazolone, 2 1 Methylhydrazino

Intrinsic Reactivity of the Thiazolone Ring System

The 4(5H)-thiazolone ring is a privileged scaffold in medicinal chemistry, and its reactivity is a subject of considerable study. The reactivity of this ring system is dictated by the interplay of the electron-withdrawing carbonyl group, the sulfur atom, and the endocyclic double bond.

The thiazolone ring possesses several sites susceptible to electrophilic attack. The nitrogen atom at position 3 can be protonated or alkylated. pharmaguideline.com The carbon atom at the C5 position is also a potential site for electrophilic substitution, particularly when the C2 position is substituted. pharmaguideline.com Resonance structures illustrate that the C5 position is electron-rich, making it a favorable target for electrophiles. pharmaguideline.com

Electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position of the thiazole (B1198619) ring, provided it is unsubstituted. pharmaguideline.com

The carbonyl carbon (C4) of the 4(5H)-thiazolone ring is a primary site for nucleophilic attack. This can lead to ring-opening reactions. For instance, reaction with alkoxides can result in the formation of a corresponding ester and a thioamidate fragment. nih.gov Subsequent intramolecular attack by the sulfur atom can lead to the formation of dihydrothiazoles. nih.gov

The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com However, such reactions often require a strong nucleophile or activation of the ring. pharmaguideline.com Halogen atoms at the C2, C4, or C5 positions can be displaced by nucleophiles. pharmaguideline.comrsc.org The reactivity of halogenothiazoles towards nucleophiles can be influenced by the position of the halogen and the reaction conditions. rsc.org

Reaction Type Reagent Product
Nucleophilic Attack at C4AlkoxideEster and Thioamidate
Nucleophilic Substitution at C2Strong NucleophileSubstituted Thiazole
Nucleophilic SubstitutionNucleophileHalogen Displacement

Reactions Involving the 1-Methylhydrazino Moiety

The 1-methylhydrazino group at the C2 position of the thiazolone ring is a versatile functional handle that allows for a variety of chemical transformations.

The hydrazino group can undergo various functional group interconversions. For example, it can be acylated or react with isothiocyanates to form thiocarbamoyl derivatives. nih.gov These reactions provide a means to introduce a wide range of substituents, thereby modifying the properties of the parent molecule.

The 1-methylhydrazino group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. researchgate.netnih.gov This reaction is a common and efficient method for derivatization and is often carried out under acidic conditions to facilitate the formation of the hydrazone product. researchgate.net The resulting hydrazones can serve as intermediates for the synthesis of more complex heterocyclic systems. For example, the condensation of 2-hydrazinylthiazole (B183971) derivatives with chalcones can lead to the formation of pyrazole (B372694) derivatives. researchgate.net

Carbonyl Compound Reaction Conditions Product
AldehydeAcidicHydrazone
KetoneAcidicHydrazone
Chalcone (B49325)-Pyrazole derivative

Advanced Reaction Types of Thiazolone Derivatives

Derivatives of 4(5H)-thiazolone can participate in more complex transformations, leading to the formation of diverse heterocyclic structures. For instance, Knoevenagel condensation of 4-thiazolidinones with aldehydes or ketones at the C5 position is a well-established method for creating 5-ylidene derivatives. nih.gov The reactivity in these condensations can depend on the substituents on the thiazolidinone core. nih.gov

Furthermore, thiazolone derivatives can undergo ring expansion reactions. For example, certain imidazo[4,5-e]thiazolo[2,3-c] nih.govsemanticscholar.orgmdpi.comtriazine derivatives, which contain a thiazolidinone-like substructure, can undergo a base-induced skeletal rearrangement to form imidazo[4,5-e] pharmaguideline.comnih.govthiazino[2,3-c] nih.govsemanticscholar.orgmdpi.comtriazines, effectively expanding the five-membered thiazole ring to a six-membered thiazine (B8601807) ring. nih.gov

These advanced reactions highlight the synthetic utility of the thiazolone scaffold in constructing novel and complex heterocyclic systems with potential applications in various fields of chemistry.

Michael Addition Reactions in Asymmetric Catalysis

The C5 position of the 4(5H)-thiazolone ring is a soft nucleophile, making it an excellent candidate for Michael addition reactions to α,β-unsaturated compounds. In the realm of asymmetric catalysis, the development of enantioselective Michael additions has been a significant focus, enabling the construction of chiral molecules with high stereocontrol. For thiazolone derivatives, this reaction provides a powerful tool for introducing a stereocenter at the C5 position.

Table 1: Asymmetric Michael Addition of a 5H-Thiazol-4-one Derivative to an Azadienes (Representative Reaction)

EntryCatalystSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Chiral Phosphoric Acid (CPA)Toluene2485>95:592
2Squaramide C1CH2Cl2487890:1088
3Cinchona Alkaloid DerivativeTHF368292:890

Note: The data in this table is representative of asymmetric Michael additions involving 5H-thiazol-4-ones and is intended to illustrate the potential reactivity of the subject compound.

The mechanism of these catalysed reactions typically involves the formation of a chiral enolate from the thiazolone, which then adds to the Michael acceptor in a stereocontrolled fashion. The resulting adducts are highly functionalized and can be further elaborated into more complex molecular architectures.

Mannich Reactions and Their Stereocontrol

The Mannich reaction is a three-component condensation that provides a powerful method for the synthesis of β-amino carbonyl compounds. The active methylene (B1212753) group at the C5 position of 4(5H)-thiazolones can participate as the nucleophilic component in this reaction, condensing with an imine and a formaldehyde (B43269) equivalent. The development of asymmetric Mannich reactions using chiral catalysts has enabled the synthesis of enantioenriched products.

Organocatalysts, such as proline and its derivatives, as well as bifunctional catalysts like squaramides and thioureas, have been successfully employed to control the stereoselectivity of Mannich reactions involving various nucleophiles. For thiazolone derivatives, these catalysts facilitate the formation of a new stereocenter at the C5 position with high fidelity. While specific examples for 2-(1-methylhydrazino)-4(5H)-thiazolone are scarce, the reactivity of related 2-amino-4-thiazolidinones in Mannich-type reactions is well-documented.

Table 2: Organocatalytic Asymmetric Mannich-Type Reaction of a Pyrazolinone Ketimine with a β-Ketoacid (Illustrative Example of Stereocontrol in a Related System)

EntryCatalystAdditiveSolventYield (%)Enantiomeric Excess (ee, %)
1Quinine-derived squaramide-Toluene9994
2Cinchonidine-derived thiourea (B124793)Benzoic AcidCH2Cl29592
3(S)-Proline-DMSO8588

Note: This table presents data for an analogous asymmetric Mannich reaction to demonstrate the principles of stereocontrol that could be applied to the subject compound.

The products of these reactions, β-amino-α-heterocyclic carbonyl compounds, are valuable building blocks for the synthesis of biologically active molecules and complex natural products.

Cascade and Domino Processes in Thiazolone Chemistry

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient approach to the synthesis of complex molecules. The inherent reactivity of the 4(5H)-thiazolone scaffold makes it an ideal substrate for such processes. The 2-hydrazono-4-thiazolidinone core, a tautomeric form of 2-hydrazinyl-4(5H)-thiazolone, is particularly well-suited for domino reactions.

One notable example is the three-component domino reaction of a 2-hydrazono-4-thiazolidinone derivative, an aromatic aldehyde, and malononitrile. This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization to afford complex fused heterocyclic systems.

Table 3: Three-Component Domino Reaction for the Synthesis of Fused Heterocycles from a 5-ene-4-thiazolidinone Derivative (Representative Example)

EntryAldehydeMichael AcceptorCatalystSolventYield (%)
1BenzaldehydeMalononitrilePiperidineEthanol (B145695)85
24-ChlorobenzaldehydeEthyl cyanoacetateK2CO3Water78
34-MethoxybenzaldehydeMalononitrilePiperidineEthanol92

Note: The data in this table is based on reactions of 5-ene-4-thiazolidinone derivatives to illustrate the potential for cascade processes involving the thiazolone core. nih.gov

These cascade processes provide rapid access to molecular complexity from simple starting materials, highlighting the synthetic power of the thiazolone template.

Remote Functionalization Strategies in Thiazolone Synthesis

Remote functionalization, the selective reaction at a site that is not in close proximity to a directing functional group, presents a significant challenge in organic synthesis. For a molecule like 4(5H)-thiazolone, 2-(1-methylhydrazino)-, this could involve functionalization of the methyl group of the hydrazino substituent or a more distant position on the thiazolone ring, guided by the inherent electronic properties of the system or through the use of specialized catalysts and directing groups.

While specific examples of remote functionalization for this particular compound are not prevalent in the literature, the principles of C-H activation offer a plausible strategy. Transition metal catalysis, particularly with palladium, has been extensively used for the regioselective C-H functionalization of various heterocyclic systems, including thiazoles. nih.govorganic-chemistry.orgnih.gov These methods often rely on the use of directing groups to achieve selectivity at positions that would otherwise be unreactive.

A hypothetical strategy for the remote functionalization of the thiazole ring could involve a palladium-catalyzed direct arylation. By carefully selecting the ligand and reaction conditions, it might be possible to favor functionalization at the C4 or C5 position, even in the presence of the 2-substituent.

Table 4: Palladium-Catalyzed Regioselective C-H Arylation of a Thiazole Derivative (Illustrative of a Potential Functionalization Strategy)

EntryCatalystLigandBasePosition ArylatedYield (%)
1Pd(OAc)2PPh3NaOtBuC285
2Pd(OAc)2BphenK3PO4C578
3Pd(OAc)2-KOAcC572

Note: This table showcases the regioselective C-H arylation of a general thiazole derivative to illustrate a potential strategy for the functionalization of the thiazolone core, and does not represent data for the subject compound. nih.gov

Such strategies, while yet to be specifically applied to 2-(1-methylhydrazino)-4(5H)-thiazolone, represent a frontier in the synthetic manipulation of this and related heterocyclic systems.

Advanced Structural Elucidation and Supramolecular Chemistry of 4 5h Thiazolone, 2 1 Methylhydrazino Analogs

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the precise structure and conformation of thiazolone analogs in solution. Both ¹H and ¹³C NMR spectra provide critical data on the connectivity and chemical environment of atoms within the molecule.

In analogs such as 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one, the proton NMR spectrum reveals characteristic signals that confirm the proposed structure. mdpi.com For instance, the protons on the thiazole (B1198619) ring appear as distinct doublets, with chemical shifts influenced by their position relative to the sulfur and nitrogen heteroatoms and the carbonyl group. mdpi.com The hydrazone N-H protons typically resonate at lower fields (10.9–12.0 ppm), a characteristic feature of such derivatives. nih.gov Furthermore, the azomethine proton (CH=N) signal is often observed in the range of 8.08–8.38 ppm. nih.gov

The analysis of spin-spin coupling constants (J values) and techniques like 2D NMR (e.g., COSY, HSQC) allow for the complete assignment of proton and carbon signals, confirming the molecular scaffold. These assignments are crucial for distinguishing between potential isomers that may form during synthesis. researchgate.net For example, the location of signals for bridging hydrogen atoms can definitively identify the resulting heterocyclic system. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Thiazolone Analogs Data generalized from studies on analogous structures.

Proton / Carbon Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Thiazole-H6.6 - 7.2102 - 105 (C-S)
N-H (Hydrazone)10.9 - 12.3N/A
CH=N (Azomethine)8.0 - 8.4144 - 153
C=O (Thiazolone)N/A~170
N=C-S (Thiazole)N/A~173

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For 4(5H)-thiazolone analogs, these methods are particularly useful for identifying key structural motifs.

The IR spectra of these compounds are characterized by several distinct absorption bands. A strong band corresponding to the C=O stretching vibration of the thiazolone ring is typically observed in the region of 1680-1730 cm⁻¹. scialert.netmdpi.com The C=N stretching vibration of the hydrazone moiety and the thiazole ring often appears in the 1550-1610 cm⁻¹ range. mdpi.com A band in the 3300-3420 cm⁻¹ region is indicative of the N-H stretching vibration of the hydrazino group. mdpi.com

Raman spectroscopy provides additional information, especially for symmetric vibrations and bonds involving heavier atoms like sulfur. C-S stretching vibrations within the thiazole ring can be identified in the Raman spectra. scialert.net The stretching of C-C bonds within the five-membered ring is identified by multiple bands in both IR and Raman spectra, typically between 1350 and 1585 cm⁻¹. scialert.net Theoretical calculations combined with experimental data allow for reliable assignments of the observed vibrational bands, confirming the molecular structure. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for 4(5H)-Thiazolone Analogs Data compiled from studies on analogous heterocyclic structures.

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H Stretch3300 - 34203300 - 3420
C=O Stretch1680 - 17301680 - 1730
C=N Stretch1550 - 16101550 - 1610
C-C Stretch (Ring)1360 - 15801370 - 1585

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

The fragmentation patterns observed in electron ionization (EI) or electrospray ionization (ESI) mass spectra offer valuable structural information. For 2-thiazolin-4-one derivatives, the fragmentation pathways are highly dependent on the nature of the substituent at the 2-position. nih.gov Common fragmentation pathways involve cleavages of the thiazolone ring and the hydrazone side chain. researchgate.net The molecular ion peak (M⁺) is often observed, confirming the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion or specific fragment ions, are used to elucidate complex gas-phase decomposition mechanisms. nih.gov This detailed analysis helps to differentiate between isomers and confirm the connectivity of the molecular architecture. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive determination of the atomic arrangement in the solid state, providing precise information on bond lengths, bond angles, and conformation.

Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be constructed. This analysis confirms the molecular constitution, configuration, and conformation. mdpi.com

For heterocyclic systems like thiazolone analogs, X-ray analysis reveals the planarity or puckering of the ring systems. For instance, the structure of a related dihydro-tetrazine was shown to have an unsymmetrical boat conformation. researchgate.net This level of detail is unattainable by other methods and is crucial for understanding the molecule's intrinsic geometry. The data obtained, including precise bond lengths and angles, serves as a benchmark for validating the results from spectroscopic analyses and computational modeling. mdpi.com

Table 3: Illustrative Crystallographic Data for a Heterocyclic Analog Data generalized from a representative crystal structure analysis of a related compound. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.951(2)
b (Å)8.833(3)
c (Å)11.420(3)
β (°)102.682(4)
Volume (ų)782.1(4)
Z (molecules/unit cell)4

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the crystal lattice. This study of crystal packing is central to supramolecular chemistry, as it reveals the network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern the solid-state architecture. researchgate.net

In analogs of 4(5H)-thiazolone, the N-H group of the hydrazino moiety and the C=O group of the thiazolone ring are potential hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or sheets. mdpi.com For example, in some thiazolo[3,2-a]pyrimidine derivatives, specific intermolecular halogen bonds have been shown to direct the formation of homochiral chains in the crystal. mdpi.com

The study of crystal packing is also critical for identifying and characterizing polymorphism—the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and their control is of significant interest. The analysis of the crystal structures of different polymorphs can reveal subtle differences in molecular conformation and intermolecular interactions.

Supramolecular Interactions in Thiazolone Assemblies

The solid-state architecture of 4(5H)-thiazolone, 2-(1-methylhydrazino)- analogs is intricately governed by a diverse array of non-covalent interactions. These weak forces, acting in concert, dictate the molecular packing and crystal engineering, leading to the formation of complex and hierarchical supramolecular structures. Understanding these interactions is paramount for controlling the physicochemical properties of these materials.

Classical hydrogen bonds are the cornerstone of supramolecular assembly in 2-(1-methylhydrazino)-4(5H)-thiazolone analogs. The presence of multiple hydrogen bond donors (N-H groups of the hydrazino moiety) and acceptors (the carbonyl oxygen and the nitrogen atom of the thiazolone ring) facilitates the formation of robust and predictable hydrogen-bonding motifs.

In the crystal structures of related thiazole derivatives, molecules are often linked by pairs of N—H⋯N hydrogen bonds, resulting in the formation of cyclic R²₂(8) ring motifs. These dimers can then be further connected by N—H⋯O hydrogen bonds, leading to the generation of layers. nih.gov The interplay of these interactions creates a stable, extended network. For instance, in the crystal of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, dimers formed through N—H⋯N hydrogen bonds are interconnected by N—H⋯O hydrogen bonds to form layers parallel to the (102) plane. nih.gov

Weak C—H⋯O hydrogen bonds also play a significant role in stabilizing the crystal packing, connecting molecular chains and sheets. researchgate.net Similarly, O—H⋯N and O—H⋯O interactions are prevalent, particularly in derivatives containing hydroxyl groups or in the presence of solvent molecules like water. These interactions can lead to the formation of chains and more complex three-dimensional networks. researchgate.netmdpi.com

Table 1: Representative Hydrogen Bond Geometries in Thiazolone Analogs

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠D-H···A (°)
N-H···N ~ 0.86 ~ 2.1-2.3 ~ 2.9-3.1 ~ 150-170
N-H···O ~ 0.86 ~ 1.9-2.2 ~ 2.7-3.0 ~ 160-180
C-H···O ~ 0.95 ~ 2.3-2.6 ~ 3.2-3.5 ~ 130-160

Note: The values presented are typical ranges observed in related heterocyclic crystal structures and are for illustrative purposes.

Aromatic interactions, particularly π-stacking, are crucial in the supramolecular assembly of thiazolone derivatives that incorporate aryl substituents. nih.gov These interactions arise from the attractive, non-covalent forces between aromatic rings. In many heterocyclic compounds, π–π stacking interactions are a dominant feature in stabilizing the crystal structure. researchgate.net

The nature of these interactions can vary, including face-to-face and edge-to-face arrangements, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. researchgate.net For example, strong π–π stacking interactions have been observed between neighboring triazolium rings in certain crystal structures, with centroid-centroid distances as short as 3.338(7) Å. researchgate.net

Table 2: Common π-Stacking Parameters in Aromatic Thiazole Analogs

Interaction Type Centroid-to-Centroid Distance (Å) Dihedral Angle (°)
Parallel-displaced 3.4 - 3.8 < 10

Note: These parameters are generalized from studies on various aromatic and heterocyclic systems.

Beyond classical hydrogen bonds and π-stacking, other directional non-covalent interactions can significantly influence the crystal packing of functionalized 4(5H)-thiazolone analogs.

Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In crystal engineering, halogen bonds are increasingly utilized to direct the assembly of molecules. rsc.org When halogen atoms (e.g., Cl, Br, I) are incorporated into the structure of thiazolone analogs, they can form directional interactions with Lewis basic sites such as the carbonyl oxygen or the nitrogen atoms of the thiazole or hydrazino moieties. The strength of these interactions generally increases from chlorine to iodine. For instance, in cocrystals of pyridone, the oxygen atom can act as an acceptor of halogen bonds from perfluorinated halocarbons. nih.gov

Tetrel bonding is a less common but emerging non-covalent interaction involving elements of Group 14, most notably carbon. mdpi.com In specific molecular contexts, a carbon atom can act as an electrophilic center (a tetrel bond donor) and interact with a nucleophile. This interaction is highly directional and can contribute to the formation of predictable supramolecular synthons. For example, sp³-hybridized carbon atoms have been shown to participate in C···O interactions that are shorter than the sum of the van der Waals radii, indicating a significant bonding interaction that can drive the formation of one-dimensional infinite rows in a crystal. nih.gov

The presence and interplay of these varied supramolecular forces allow for a high degree of control in the design of crystalline materials based on thiazolone scaffolds, enabling the tuning of their structural and, consequently, functional properties.

The diverse non-covalent interactions present in 2-(1-methylhydrazino)-4(5H)-thiazolone analogs facilitate a hierarchical self-assembly process, where primary molecular recognition events lead to the formation of well-defined supramolecular synthons, which in turn organize into larger, more complex architectures.

The formation of robust hydrogen-bonded dimers or chains often represents the primary level of assembly. For example, the aforementioned R²₂(8) motifs formed by N—H⋯N hydrogen bonds can be considered a primary supramolecular synthon. These primary structures then interact through weaker forces such as C—H⋯O hydrogen bonds, π-stacking, or halogen bonds to form secondary structures like layers or ribbons.

This hierarchical organization is evident in the crystal packing of many related heterocyclic systems. For instance, in some thiazole derivatives, hydrogen-bonded dimers are further assembled into layers, which are then interconnected by C—H⋯π and C=O⋯π interactions, demonstrating a clear hierarchy of interactions leading to the final three-dimensional crystal lattice. nih.gov The controlled interplay of these interactions at different levels of the assembly process is a key principle of crystal engineering, allowing for the rational design of materials with desired topologies and properties.

Computational Chemistry and Theoretical Investigations of 4 5h Thiazolone, 2 1 Methylhydrazino

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and reactivity indices.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For derivatives of hydrazinylthiazol-4(5H)-one, DFT studies have been effectively employed to understand their electronic and non-linear optical properties. researchgate.net A common approach involves geometry optimization of the molecular structure, followed by the calculation of various electronic parameters.

For 4(5H)-Thiazolone, 2-(1-methylhydrazino)-, DFT calculations would typically be initiated by optimizing the geometry using a functional such as B3LYP or M06 with a suitable basis set like 6-31+G(d,p) or 6-311G(d,p). researchgate.netnih.gov Post-optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. researchgate.net

Further analysis can include the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another powerful tool within DFT that can provide insights into charge transfer interactions within the molecule. researchgate.net

Table 1: Representative Data from DFT Calculations on Thiazolone Analogs

ParameterTypical Functional/Basis SetInformation Yielded
Optimized GeometryB3LYP/6-31G(d,p)Bond lengths, bond angles, dihedral angles
HOMO-LUMO GapM06/6-311G(d,p)Chemical reactivity, kinetic stability researchgate.net
MEP MapB3LYP/6-31+G(d,p)Electrophilic and nucleophilic sites
NBO AnalysisM06/6-311G(d,p)Intramolecular charge transfer, hyperconjugative interactions researchgate.net

Ab Initio Methods in Thiazolone Studies

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to benchmark DFT results. For related compounds like 2-aminothiazolidine-4-one, ab initio calculations at the Møller-Plesset perturbation theory (MP2) level with basis sets such as 6-31+G(d,p) have been used to investigate tautomeric stability. nih.gov Single-point energy calculations at an even higher level, like MP4, can provide more accurate energy values. nih.gov

For 4(5H)-Thiazolone, 2-(1-methylhydrazino)-, ab initio methods could be employed to study aspects like proton transfer barriers and the relative stabilities of different tautomers, which are plausible given the hydrazino substituent. These calculations, while computationally more intensive than DFT, can provide valuable data on the fundamental energetic landscape of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. MD simulations are particularly useful for understanding how a molecule like 4(5H)-Thiazolone, 2-(1-methylhydrazino)- might behave in a biological system or in solution.

In the context of thiazole-based hydrazones, MD simulations have been used to assess the stability and conformational behavior of these molecules within the binding sites of biological targets. nih.gov For 4(5H)-Thiazolone, 2-(1-methylhydrazino)-, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for all atoms in the system over a period of time.

The resulting trajectory provides a wealth of information, including:

Conformational Flexibility: Identification of the most populated conformations and the energy barriers between them.

Solvent Effects: How the presence of a solvent influences the molecule's structure and dynamics.

Interaction Analysis: If a binding partner is included in the simulation, the stability of the complex and the key intermolecular interactions can be analyzed.

Table 2: Key Analyses in MD Simulations of Thiazolone Derivatives

AnalysisDescription
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure, indicating conformational stability.
Root Mean Square Fluctuation (RMSF)Highlights the flexibility of different parts of the molecule.
Radius of Gyration (Rg)Indicates the compactness of the molecule over time.
Hydrogen Bond AnalysisQuantifies the formation and breaking of hydrogen bonds with the solvent or a binding partner.

Analysis of Molecular Aromaticity and Stability

The thiazole (B1198619) ring is an aromatic heterocycle, and its degree of aromaticity can influence its stability and reactivity. wikipedia.org Computational methods provide quantitative measures of aromaticity.

Nucleus Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. wikipedia.org It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. wikipedia.org A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests antiaromaticity. wikipedia.org

For the 4(5H)-Thiazolone, 2-(1-methylhydrazino)- molecule, NICS calculations would be performed on the optimized geometry. The NICS value at the center of the thiazolone ring would provide a quantitative measure of its aromatic character. It would be insightful to compare this value to that of other thiazole derivatives to understand how the substituents at positions 2 and the carbonyl group at position 4 influence the ring's aromaticity.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a chemical intuition-based picture of bonding and lone pairs. High ELF values indicate a high probability of finding an electron pair, thus revealing the locations of covalent bonds and lone pairs.

For 4(5H)-Thiazolone, 2-(1-methylhydrazino)-, an ELF analysis would generate a 3D map of electron localization. This would allow for a detailed characterization of the covalent bonds within the thiazolone ring and the hydrazino substituent. Furthermore, it would clearly depict the lone pairs on the nitrogen and sulfur atoms. In a study of a related 2-(2-hydrazinyl)thiazole derivative, ELF analysis was used to detail the electronic distributions. researchgate.net This type of analysis can be instrumental in understanding the electronic structure and predicting the reactivity of the molecule based on the spatial arrangement of its electron pairs.

Prediction and Analysis of Crystal Structures and Intermolecular Interactions

Theoretical and computational methods are instrumental in predicting and analyzing the crystal structures and intermolecular interactions of organic molecules. These approaches provide insights into the stability of different polymorphic forms and the nature of the non-covalent forces that govern the crystal packing.

Crystal Energy Landscape (CEL) calculations are a powerful computational tool used to predict the possible crystal structures (polymorphs) of a molecule and rank them in terms of their thermodynamic stability. This method involves generating a large number of hypothetical crystal packings and minimizing their lattice energies. The resulting landscape provides a comprehensive overview of the energetically feasible crystal forms.

For a molecule like 4(5H)-Thiazolone, 2-(1-methylhydrazino)-, a CEL study would be invaluable in identifying the most stable polymorph and understanding the energetic relationships between different potential crystal structures. This information is crucial for applications in pharmaceuticals and materials science, where crystal polymorphism can significantly impact a compound's properties. However, no such studies have been published for this specific compound.

An analysis of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- would likely reveal the presence of various intermolecular interactions, such as hydrogen bonds involving the hydrazino group and the thiazolone ring, as well as other weaker contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of these interactions. In the absence of a crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify the nature and strength of these interactions.

The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its derivatives and provides a qualitative picture of attractive and repulsive interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

The application of QTAIM and NCI plot analysis to the predicted crystal structures of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- would offer a deeper understanding of the electronic nature of its intermolecular interactions. Regrettably, no studies employing these techniques for this compound are available in the current body of scientific literature.

Role of 4 5h Thiazolone, 2 1 Methylhydrazino in Coordination Chemistry

Ligand Properties of the Thiazolone Scaffold and its Derivatives

Thiazole (B1198619) and its derivatives are well-established as effective coordinating ligands in the field of inorganic chemistry. researchgate.netresearchgate.net The fundamental 1,3-thiazole ring contains both a soft sulfur atom and a hard nitrogen atom, allowing it to coordinate with a variety of metal ions. researchgate.netnih.gov The specific compound, 4(5H)-Thiazolone, 2-(1-methylhydrazino)-, possesses a rich set of donor sites that contribute to its ligand properties.

The potential coordination sites include:

The endocyclic sulfur atom (S1).

The endocyclic nitrogen atom (N3).

The exocyclic carbonyl oxygen atom at the C4 position.

The nitrogen atoms of the 2-(1-methylhydrazino) substituent.

The presence of the hydrazino group is particularly significant, as hydrazine (B178648) and its derivatives are known to form a variety of mixed-ligand complexes with transition metals. ajol.inforesearchgate.net This substituent introduces additional nitrogen donor atoms, enhancing the chelating ability of the molecule. The ligand can act as a bidentate or even a polydentate ligand, forming stable five- or six-membered chelate rings with a central metal ion. nih.gov For instance, coordination commonly occurs through the sulfur atom of the thiazole ring and a nitrogen atom from the attached side chain, such as an imine or hydrazine group. nih.govmdpi.com The ability of the ligand to exist in different tautomeric forms (keto-enol) can also influence its coordination behavior, providing different binding modes. researchgate.net

Thiazole-based ligands can coordinate with a multitude of metal ions, including but not limited to Co(II), Cu(II), Cd(II), Ni(II), Zn(II), Fe(III), and Pd(II), to form stable metal complexes. ijper.orgresearchgate.netorientjchem.org The flexibility and selectivity of these ligands are often dependent on the nature of the substituents on the thiazole ring and the reaction conditions. ijper.org

Synthesis of Metal Complexes with Thiazolone Ligands

The synthesis of metal complexes involving thiazolone and its derivatives generally follows well-established procedures in coordination chemistry. A common and effective method is the direct reaction of the ligand with a metal salt in a suitable solvent. orientjchem.orgasianpubs.org

The general synthetic procedure can be summarized as follows:

The thiazolone ligand is dissolved in a hot alcoholic solvent, such as methanol (B129727) or ethanol (B145695), to ensure complete dissolution. ijper.org

A solution of the corresponding metal salt (e.g., chlorides, nitrates, or acetates) is prepared, typically in the same solvent. ijper.orgorientjchem.org

The metal salt solution is added dropwise to the ligand solution with continuous stirring.

The resulting reaction mixture is then refluxed for several hours, with the specific time and temperature depending on the reactants. ijper.org

Upon cooling the reaction mixture to room temperature, the solid metal complex often precipitates out.

The colored solid is collected by filtration, washed with appropriate solvents like distilled water and ethanol to remove any unreacted starting materials, and finally dried in a vacuum desiccator. ijper.org

This method has been successfully employed for the synthesis of complexes with various transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). ijper.org The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, can be controlled by adjusting the molar ratios of the reactants. orientjchem.orgresearchgate.net

Spectroscopic and Structural Characterization of Thiazolone Coordination Compounds

A combination of spectroscopic techniques and analytical methods is employed to elucidate the structure of thiazolone coordination compounds and confirm the coordination of the ligand to the metal center.

Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for determining the binding mode of the ligand. Coordination to the metal ion is confirmed by observing shifts in the vibrational frequencies of the key functional groups. For example, a shift in the ν(C=N) band to a lower frequency in the complex's spectrum compared to the free ligand indicates the involvement of the imine nitrogen in coordination. orientjchem.org Similarly, changes in the bands corresponding to ν(N-H) and the thione/thiol group can provide evidence of chelation. nih.govmdpi.com

Electronic (UV-Visible) Spectroscopy: UV-Visible spectroscopy provides valuable information about the electronic transitions within the complex and its resulting geometry. The spectra of the complexes typically show absorption bands corresponding to intra-ligand transitions (π-π* and n-π*) and ligand-to-metal charge transfer (LMCT) bands. nih.gov The presence of d-d transition bands, although often weak, can help in proposing the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). ijper.orgresearchgate.net

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the ligand and its metal complexes. The observation of a molecular ion peak (M+) corresponding to the expected mass of the complex confirms its formation and stoichiometry. ijper.orgorientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and can also provide insights into the complex formation. In the ¹H NMR spectrum, a downfield shift or disappearance of the N-H proton signal upon complexation can indicate its involvement in bonding with the metal ion. nih.gov

Magnetic Susceptibility and Molar Conductance: Magnetic susceptibility measurements help determine the magnetic properties of the complexes, which can be used to infer the geometry and the oxidation state of the central metal ion. researchgate.net Molar conductivity measurements are used to determine whether the complexes are electrolytic or non-electrolytic in nature. asianpubs.org

Table 1: Spectroscopic Data for Characterizing Metal-Thiazolone Complexes

Technique Information Obtained Typical Observations
FT-IR Identifies ligand binding sites Shift in ν(C=N), ν(N-H), and other key functional group frequencies. orientjchem.org
UV-Vis Determines electronic transitions and geometry Intra-ligand, LMCT, and d-d transition bands. nih.govijper.org
Mass Spec. Confirms molecular weight and stoichiometry Molecular ion peak corresponding to the complex. ijper.org

Influence of Metal Centers on Thiazolone Reactivity and Electronic Structure

Different metal ions stabilize different geometries. For example, with thiazole-containing ligands, Cu(II) may form square planar complexes, while Zn(II) might favor a tetrahedral geometry, and other ions like Co(II) and Ni(II) could adopt octahedral structures. nih.govijper.org This geometric preference is a direct consequence of the metal's d-orbital electron configuration and its interaction with the ligand field. colorado.edu

The electronic structure of the metal ion significantly affects the electronic properties of the complex. The interaction between the metal d-orbitals and the ligand's molecular orbitals leads to the formation of new molecular orbitals, which can be observed through UV-Visible spectroscopy. colorado.edu The position and intensity of ligand-to-metal charge transfer (LMCT) bands are highly dependent on the nature of the metal ion.

Furthermore, the metal center can influence the chemical reactivity of the coordinated thiazolone ligand. Coordination can alter the electron density distribution on the ligand, potentially making it more or less susceptible to further reactions. In some cases, the metal ion itself can act as a catalytic center, with its activity being modulated by the coordinated ligand. researchgate.net Studies on similar heterocyclic complexes have shown that the choice of metal ion (e.g., Fe, Co, Ni, Cu) leads to different binding affinities and stabilities, which in turn affects their biological and chemical properties. mdpi.com The binding of metal ions can be crucial for stabilizing specific conformations of the ligand required for biological or chemical activity. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
4(5H)-Thiazolone, 2-(1-methylhydrazino)-
Cobalt
Copper
Cadmium
Nickel
Zinc
Iron

Applications in Advanced Organic Synthesis

4(5H)-Thiazolone, 2-(1-methylhydrazino)- as a Versatile Building Block for Complex Heterocycles

The 2-(1-methylhydrazino) group on the thiazolone ring serves as a potent nucleophilic handle, enabling a variety of cyclocondensation and annulation reactions to construct more complex, polycyclic heterocyclic systems. This reactivity makes it an ideal starting material for generating molecular diversity. Research on analogous 2-hydrazino-thiazole and thiazolidinone compounds demonstrates that this structural motif can be readily transformed into a range of fused and linked heterocycles, including pyrazoles, pyrano[2,3-d]thiazoles, and various triazine derivatives. rsc.orgbeilstein-journals.orgarabjchem.org

The typical reaction mechanism involves the condensation of the hydrazine (B178648) nitrogen atoms with bifunctional electrophiles, leading to the formation of a new ring fused or attached to the original thiazolone core. For instance, the reaction of 2-hydrazinothiazol-4(5H)-one with activated nitriles and cinnamonitrile (B126248) derivatives has been shown to produce pyrano[2,3-d]thiazole and annelated pyrazole (B372694) structures. rsc.org Similarly, the reaction of 2-ylidene-4-thiazolidinones with hydrazine hydrate (B1144303) can yield pyrazole derivatives through a rearrangement and cyclization process. arabjchem.org These transformations underscore the potential of 4(5H)-Thiazolone, 2-(1-methylhydrazino)- to serve as a foundational scaffold for building libraries of complex molecules. The synthesis of 2-hydrazinyl-thiazole derivatives is a common strategy, as the hydrazinyl group is a key site for further heterocyclization. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Hydrazino-Thiazolone Analogs
Reactant ClassResulting HeterocycleReaction TypeReference
Cinnamonitrile DerivativesPyrano[2,3-d]thiazolesCyclocondensation rsc.org
Activated NitrilesAnnelated PyrazolesCyclocondensation/Annulation rsc.org
Hydrazine Hydrate (on ylidene derivative)Pyrazole DerivativesMichael Addition/Rearrangement arabjchem.org
α-Halocarbonyl CompoundsSubstituted 2-hydrazinyl-1,3-thiazolesHantzsch Thiazole (B1198619) Synthesis nih.gov
Diazonium Salts / AldehydesSubstituted Hydrazono-thiazolonesCoupling / Condensation mdpi.com

Intermediates in the Synthesis of Organic Compounds

In multi-step organic syntheses, 4(5H)-Thiazolone, 2-(1-methylhydrazino)- and its analogs can function as stable, isolable intermediates. These compounds can be prepared and purified before being subjected to further chemical transformations to build the final target molecule. The synthesis of complex 1-(thiazol-2-yl)-4,5-dihydropyrazoles provides a clear example of this principle, where a chalcone (B49325) is first reacted with thiosemicarbazide (B42300) to form a 4,5-dihydropyrazole-1-carbothioamide intermediate. nih.gov This intermediate, which is structurally related to a hydrazino-thiazolone precursor, is then isolated before undergoing a final cycloaddition with a phenacyl bromide to yield the target thiazole-pyrazole hybrid. nih.gov

Table 2: Role of Hydrazino-Thiazole Analogs as Synthetic Intermediates
Initial ReactantsIntermediate Formed (Analogous to Subject Compound)Final Product ClassReference
Chalcone + Thiosemicarbazide4,5-dihydropyrazole-1-carbothioamide1-(Thiazol-2-yl)-4,5-dihydropyrazoles nih.gov
Ketone + ThiosemicarbazideHydrazone Derivative2-Hydrazinyl-1,3-thiazoles nih.gov
Hydrazinyl-triazole + ω-bromoacetophenone2-(hydrazinyl)-4-phenylthiazoleComplex Triazole-Thiazole Hybrids mdpi.com

Development of Novel Catalytic Systems Based on Thiazolone Derivatives

While 4(5H)-Thiazolone, 2-(1-methylhydrazino)- is not itself a catalyst, the thiazolone and related thiazole scaffolds are of significant interest in the development of new catalytic systems. Thiazolone molecules possess multiple reaction sites that can be modified, making them excellent substrates for designing more complex functional molecules like catalysts. rsc.org The versatility of the thiazole core allows it to be incorporated into organocatalysts or to act as a ligand in transition metal catalysis. nih.govresearchgate.netresearchgate.net

One major area of development is the use of thiazole and thiazoline (B8809763) derivatives as ligands in asymmetric catalysis. nih.gov The nitrogen and sulfur atoms of the thiazole ring can coordinate with transition metals, and by attaching chiral auxiliaries to the thiazolone backbone, chiral ligands can be created. These ligands can induce stereoselectivity in a variety of metal-catalyzed reactions. For example, thiazoline-based ligands have been used to form complexes with metals like Copper(II) to facilitate cycloaddition reactions. nih.gov

Another important application is in organocatalysis. Alkylation of the thiazole nitrogen leads to the formation of thiazolium salts. wikipedia.org These salts are well-established precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for reactions such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org Furthermore, the thiazolone skeleton can serve as a rigid scaffold for creating chiral bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety, which have been successfully applied in asymmetric Diels-Alder and Michael reactions. acs.orgpeptide-li.com

Table 3: Catalytic Applications of the Thiazolone/Thiazole Scaffold
Catalyst TypeRole of Thiazole/Thiazolone CoreExample ApplicationReference
Transition Metal ComplexActs as a coordinating ligand (e.g., O,N-donor)Copper-catalyzed cycloadditions nih.gov
Organocatalyst (N-Heterocyclic Carbene)Forms a thiazolium salt precursorBenzoin condensation, Stetter reaction wikipedia.org
Chiral Bifunctional OrganocatalystServes as a structural scaffoldAsymmetric Diels-Alder reactions acs.org
Chiral OrganocatalystCore structure for creating stereocentersAsymmetric Michael additions rsc.orgpeptide-li.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.